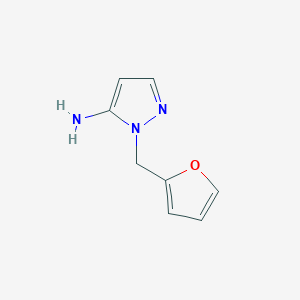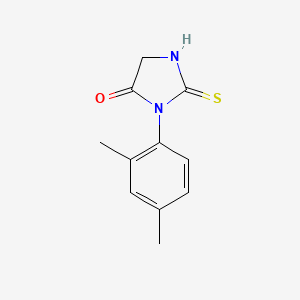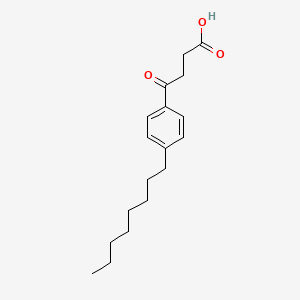
4-(4-Octylphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information on the compound’s source or method of synthesis.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
- Research on the synthesis and analysis of analogs of 4-oxobutanoic acid compounds, such as the study by Kuchař et al. (1995), reveals insights into their chemical structures and reactions. These analogs exhibit varying activities and have been evaluated for anti-inflammatory properties, although none matched the activity of the standard compound in the study (Kuchař et al., 1995).
Molecular Docking and Vibrational Studies
- Vanasundari et al. (2018) conducted molecular docking and vibrational studies on derivatives of 4-oxobutanoic acid. These studies included spectroscopic analysis and theoretical calculations, providing insights into the stability, reactivity, and potential biological activities of these compounds (Vanasundari et al., 2018).
Nonlinear Optical Applications
- In the field of nonlinear optics, compounds related to 4-oxobutanoic acid have been investigated. For instance, Raju et al. (2015) synthesized a compound related to 4-oxobutanoic acid and analyzed its structure and hyperpolarizability, indicating its potential application in nonlinear optical materials (Raju et al., 2015).
Surfactant Properties
- Chen et al. (2013) synthesized a new surfactant containing a 4-oxobutanoic acid derivative and analyzed its properties. This study contributes to understanding the surfactant properties of such compounds (Chen et al., 2013).
Psychotropic Activity Spectrum
- Research by Pulina et al. (2022) on the psychotropic activity of 4-oxobutanoic acid derivatives in experimental animals highlights the potential of these compounds in pharmacology, particularly in the context of cognitive and anxiety-related effects (Pulina et al., 2022).
Crystal Growth for Optical Applications
- Studies on the growth and characterization of crystals containing 4-oxobutanoic acid derivatives, such as the work by Vinoth et al. (2020), provide insights into their application in semiorganic nonlinear optical materials (Vinoth et al., 2020).
Reaction Features with Binucleophiles
- Grinev et al. (2017) explored the reaction features of 4-oxobutanoic acids with binucleophiles, contributing to the understanding of their chemical behavior and potential applications in synthesizing various compounds (Grinev et al., 2017).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling the compound.
Direcciones Futuras
This could involve a discussion of unanswered questions about the compound and suggestions for future research.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
4-(4-octylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBXTBNWHICXSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379371 |
Source


|
| Record name | 4-(4-octylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Octylphenyl)-4-oxobutanoic acid | |
CAS RN |
64779-10-8 |
Source


|
| Record name | 4-(4-octylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


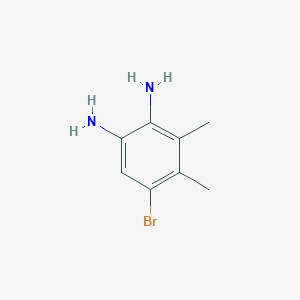

![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B1333278.png)


![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)
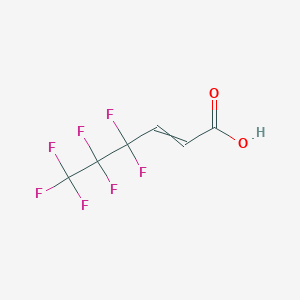

![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)
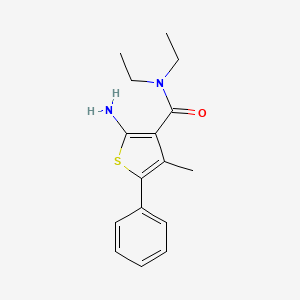
![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)
